molecular formula C10H9NO2 B1584734 3-(4-Methoxyphenyl)-3-oxopropanenitrile CAS No. 3672-47-7

3-(4-Methoxyphenyl)-3-oxopropanenitrile

Cat. No. B1584734
CAS RN: 3672-47-7
M. Wt: 175.18 g/mol
InChI Key: IKEPUFCALLUUBC-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its molecular formula, structure, and functional groups. The compound’s IUPAC name is also part of its description.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that cause the compound to react, as well as the products of these reactions.



Physical And Chemical Properties Analysis

This includes studying properties like the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties may also be analyzed.


Scientific Research Applications

  • Antioxidant and Anticancer Activity

    • Field: Medicine, specifically Oncology and Pharmacology .
    • Application: A study investigated the antioxidant and anticancer activity of novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide .
    • Method: The compounds were synthesized and their molecular structures were confirmed by IR, 1H-, 13C-NMR spectroscopy and mass spectrometry data. The antioxidant activity was screened by DPPH radical scavenging method .
    • Results: The antioxidant activity of certain synthesized compounds was tested to be approximately 1.4 times higher than that of a well-known antioxidant, ascorbic acid. Anticancer activity was tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines .
  • Material Science

    • Field: Material Science .
    • Application: 3-(4-Methoxyphenyl)propionic acid is used in the synthesis of various materials .
    • Method: The specific methods of application would depend on the material being synthesized .
    • Results: The outcomes would also vary depending on the specific application .
  • Organic Chemistry

    • Field: Organic Chemistry.
    • Application: 4-methoxyphenyl 3-(4-methoxyphenyl)acrylate, a compound structurally similar to 3-(4-Methoxyphenyl)-3-oxopropanenitrile, has potential applications in various fields such as medicine, material science, and organic chemistry.
    • Method: The specific methods of application would depend on the specific field of study.
    • Results: The outcomes would also vary depending on the specific application.
  • Chalcone-Salicylate Hybrid Compound

    • Field: Medicine, specifically Oncology .
    • Application: A new hybrid compound of chalcone-salicylate has been synthesized using a linker mode approach . This compound has potential applications in the treatment of breast cancer .
    • Method: The compound was synthesized under reflux conditions. Its structure was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . Its potency against breast cancer was explored through molecular docking and MD simulation .
    • Results: The molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol). It can be predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition .
  • Antioxidant Activity of Novel Derivatives

    • Field: Medicine, specifically Pharmacology .
    • Application: Novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide have been synthesized and their antioxidant activity was screened .
    • Method: The compounds were synthesized and their molecular structures were confirmed by IR, 1H-, 13C-NMR spectroscopy and mass spectrometry data. The antioxidant activity was screened by DPPH radical scavenging method .
    • Results: The antioxidant activity of certain synthesized compounds was tested to be approximately 1.4 times higher than that of a well-known antioxidant, ascorbic acid .
  • Synthesis of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

    • Field: Organic Chemistry .
    • Application: This compound has been synthesized and its crystal structure has been determined .
    • Method: The compound was synthesized from 4-methoxyaniline in DMSO with carbon disulfide and an aqueous solution of sodium hydroxide .
    • Results: The successful synthesis of the compound was confirmed .
  • Chalcone-Salicylate Hybrid Compound

    • Field: Medicine, specifically Oncology .
    • Application: A new hybrid compound of chalcone-salicylate has been synthesized using a linker mode approach . This compound has potential applications in the treatment of breast cancer .
    • Method: The compound was synthesized under reflux conditions. Its structure was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . Its potency against breast cancer was explored through molecular docking and MD simulation .
    • Results: The molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol). It can be predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition .
  • Antioxidant Activity of Novel Derivatives

    • Field: Medicine, specifically Pharmacology .
    • Application: Novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide have been synthesized and their antioxidant activity was screened .
    • Method: The compounds were synthesized and their molecular structures were confirmed by IR, 1H-, 13C-NMR spectroscopy and mass spectrometry data. The antioxidant activity was screened by DPPH radical scavenging method .
    • Results: The antioxidant activity of N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide has been tested to be ca. 1.4 times higher than that of a well-known antioxidant ascorbic acid .
  • Synthesis of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

    • Field: Organic Chemistry .
    • Application: This compound has been synthesized and its crystal structure has been determined .
    • Method: The compound was synthesized from 4-methoxyaniline in DMSO with carbon disulfide and an aqueous solution of sodium hydroxide .
    • Results: The successful synthesis of the compound was confirmed .

Safety And Hazards

The compound’s toxicity and potential hazards would be studied. This could involve looking at its LD50, potential for causing cancer (carcinogenicity), and how it might interact with other substances (reactivity).


Future Directions

This involves looking at potential future uses for the compound. It could include potential medical applications, uses in industry, or roles in research.


properties

IUPAC Name

3-(4-methoxyphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEPUFCALLUUBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283505
Record name 3-(4-methoxyphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-3-oxopropanenitrile

CAS RN

3672-47-7
Record name 3672-47-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-methoxyphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxybenzoylacetonitrile
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A 25.0 g. portion of α-bromo-p-methoxyacetophenone is suspended in 125 ml. of ethanol. A solution of 16.0 g. of sodium cyanide in 75 ml. of water is added, using an ice-water bath to keep the temperature at 25°-30° C. The mixture is stirred for 45 minutes at room temperature. A total of 1.2 liters of water is added in 200 ml. increments with filtration through celite until no more precipitate forms. The filtrate is acidified to pH 5 with acetic acid. The solid is collected, washed with water, dried and recrystallized from benzene giving p-methoxybenzoylacetonitrile.
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Synthesis routes and methods II

Procedure details

To a solution of methyl 4-methoxybenzoate (7.2 kg) in dimethyl sulfoxide (21.6 L) were added sodium methoide (3.046 kg) and acetonitrile (2.135 kg) and the mixture was stirred at 110° C. for 2 hours. Then, water (10.83 L) was added dropwise thereto at 15° C. or lower and further acetonitrile (14.4L) was added to the mixture. Then, 6 N HCl was added thereto to adjust to pH 7.9 and the mixture was extracted with ethyl acetate (72L). The aqueous layer was further extracted with ethyl acetate (36.32 L). The organic layers were combined and concentrated until the content became 17.39 kg. Methanol (17.84 L) was added thereto and water (17.84 L) was added dropwise. Then, the mixture was stirred at 5° C. for 1 hours and crystals deposited were filtered off and washed with methanol-water (1:1) to obtain the titled compound '6.40 kg, 82.7 g). 1H-NMR (CDCl3) δ:3.90 (3H, s), 4.03 (2H, s), 6.98 (2H, d, J=11.25 Hz), 7.50 (2H, d, J=11.25 Hz).
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7.2 kg
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Synthesis routes and methods III

Procedure details

To a solution of acetonitrile (15 g) in DMSO (25 mL) was added methyl p-anisate (25 g) and the mixture was stirred with heating at 60° C. for 1 hour. The reaction mixture was allowed to cool and cold water (100 mL) was added dropwise. The mixture was acidified with hydrochloric acid and the precipitated crystals were collected by filtration. The obtained crystals were extracted with ethyl acetate and the solvent was evaporated under reduced pressure. The residue was recrystallized from ethyl acetate to give 4-methoxybenzoylacetonitrile (21 g) as colorless crystals. To a solution of the obtained crystals in toluene was added hydrazine monohydrate (13 g) and the mixture was heated under reflux for 3 hours. The mixture was cooled and the precipitated crystals were collected by filtration to give 5-amino-3-(4-methoxyphenyl)pyrazole (22 g). Subsequently, the title compound was prepared from methyl butyrate, 2-chlorobenzaldehyde and 5-amino-3-(4-methoxyphenyl)pyrazole in the same manner as in Example 94.
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Synthesis routes and methods IV

Procedure details

166.2 grams (1 mole) of 4-methoxybenzoic acid methyl ester and 60 grams (2 moles) of sodium hydride (80 weight % suspension in white oil) were heated to 65° C. in 750 ml of dry toluene. Within 2 hours there were dropped in 82.1 grams (2 moles) of acetonitrile at 85° C. and then stirring was continued for a further 20 hours at 90° C. The precipitate was filtered off with suction, 200 ml of glacial acetic acid slowly stirred in with cooling and subsequently the mixture was added to 1 liter of ice water. The precipitated crystal mass was filtered off with suction, post washed with water and recrystallized from acetone. There were thus obtained 149 grams (85% of theory) or 4-methoxybenzoylacetonitrile having a melting point of 127°-129° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxyphenyl)-3-oxopropanenitrile
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3-(4-Methoxyphenyl)-3-oxopropanenitrile
Reactant of Route 3
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3-(4-Methoxyphenyl)-3-oxopropanenitrile
Reactant of Route 4
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3-(4-Methoxyphenyl)-3-oxopropanenitrile
Reactant of Route 5
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3-(4-Methoxyphenyl)-3-oxopropanenitrile
Reactant of Route 6
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3-(4-Methoxyphenyl)-3-oxopropanenitrile

Citations

For This Compound
52
Citations
MK Deliomeroglu, C Dengiz, R Çalışkan, M Balci - Tetrahedron, 2012 - Elsevier
Various alkenes substituted at the 1,2-positions by phenyl, thiophene and furan rings were reacted with 3-(4-methoxyphenyl)-3-oxopropanenitrile in the presence of Mn(OAc) 3 ·2H 2 O. …
Number of citations: 16 www.sciencedirect.com
S Kaping, U Kalita, M Sunn, LI Singha… - Monatshefte für Chemie …, 2016 - Springer
An environmentally benign, simple, efficient, and convenient route is described for the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives under ultrasound irradiation assisted by …
Number of citations: 26 link.springer.com
K Yan, B Li, B Wang - Advanced Synthesis & Catalysis, 2018 - Wiley Online Library
The cascade annulation reactions of benzoylacetonitriles with diazo compounds proceed efficiently in the presence of an iridium catalyst to give substituted naphtho[1,8‐bc]pyrans by …
Number of citations: 32 onlinelibrary.wiley.com
M Yilmaz, N UZUNALİOĞLU… - Turkish Journal of …, 2008 - journals.tubitak.gov.tr
The oxidative cyclisation of 3-oxopropanenitriles 1a-g with alkenes 2a-c containing 2-thienyl group by manganese (III) acetate was studied. Treatment of 3-oxopropanenitriles 1a-d with …
Number of citations: 21 journals.tubitak.gov.tr
E YILMAZ, M Yilmaz, A Öktemer - Arkivoc, 2011 - avesis.ankara.edu.tr
Radical cyclizations of conjugated esters and amides with 3-oxopropanenitriles in presence of manganese(III) acetate produced ethyl 4-cyano-2,3-dihydrofuran-3-carboxylates and 4-…
Number of citations: 16 avesis.ankara.edu.tr
D Tang, JR Buck, MR Hight, HC Manning - Tetrahedron letters, 2010 - Elsevier
We herein report a dramatically improved total synthesis of the high-affinity translocator protein (TSPO) ligand DPA-714, featuring microwave-assisted organic synthesis (MAOS). …
Number of citations: 23 www.sciencedirect.com
M Yllmaz, EV Burgaz, M Yakut… - Journal of the Chinese …, 2014 - Wiley Online Library
Radical cyclization reactions mediated by manganese(III) acetate were carried out with ν‐excessive alkenes (2a‐d) and 3‐oxopropanenitriles (1a‐f) resulting in the formation of 3‐cyano…
Number of citations: 12 onlinelibrary.wiley.com
H Kumar, R Das, A Choithramani, A Gupta… - …, 2021 - Wiley Online Library
Pyrazolopyrimidine with all its isoforms occupy a noteworthy position in medicinal chemistry owing to their proven dominance in the modulation of a vast array of biological receptors, …
J Li, W Ma, W Ming, C Xu, N Wei… - The Journal of Organic …, 2015 - ACS Publications
Starting from β-oxodithioesters and hydroxylamine, two completely different transformations afford either β-ketonitriles or isoxazoles with high chemoselectivity depending on the …
Number of citations: 16 pubs.acs.org
S Havel, P Khirsariya, N Akavaram… - The Journal of …, 2018 - ACS Publications
3,4-Substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles are frequently used intermediates in medicinal chemistry and drug discovery projects. We report an expedient …
Number of citations: 12 pubs.acs.org

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